molecular formula C18H22F2N2O2 B2801936 N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361878-57-9

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2801936
CAS RN: 2361878-57-9
M. Wt: 336.383
InChI Key: ZNDVGKVPCPMYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as DFP-10825, is a small-molecule inhibitor that targets the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting the MDM2-p53 interaction, DFP-10825 can activate the p53 pathway and induce apoptosis in cancer cells.

Mechanism of Action

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide binds to the hydrophobic pocket of MDM2 and disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes, such as p21 and Bax, which promote cell cycle arrest and apoptosis, respectively (Zhang et al., 2016; Zhao et al., 2019).
Biochemical and Physiological Effects:
N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce p53-dependent apoptosis in cancer cells, while sparing normal cells (Zhang et al., 2016; Zhao et al., 2019). N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has also been reported to inhibit cancer cell migration and invasion (Zhao et al., 2019). In addition, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy (Zhang et al., 2016; Zhao et al., 2019).

Advantages and Limitations for Lab Experiments

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent and selective inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway and developing novel anticancer therapies. However, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has poor solubility and bioavailability, which may limit its use in vivo. Moreover, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for the development and application of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide. First, efforts can be made to improve the solubility and bioavailability of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, which may enhance its in vivo activity. Second, the combination of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide with other anticancer agents can be further explored to identify synergistic and effective treatment regimens. Third, the potential of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide as a radiosensitizer can be investigated in more detail. Fourth, the role of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in the regulation of other cellular processes, such as DNA damage response and autophagy, can be studied. Finally, the safety and efficacy of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in clinical trials can be evaluated, which may lead to the development of a new class of anticancer drugs that target the MDM2-p53 pathway.

Synthesis Methods

The synthesis of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the preparation of the piperidine-4-carboxamide scaffold, the introduction of the difluorophenyl and propenoyl groups, and the resolution of the enantiomers. The detailed synthesis method has been reported in a patent application (WO2013028653A1).

Scientific Research Applications

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide can induce p53-dependent apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells (Zhang et al., 2016; Zhao et al., 2019). In vivo studies have demonstrated that N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide can inhibit tumor growth and prolong survival in mouse models of breast and lung cancer (Zhang et al., 2016; Zhao et al., 2019). Moreover, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to synergize with other anticancer agents, such as chemotherapy and radiotherapy (Zhang et al., 2016; Zhao et al., 2019).

properties

IUPAC Name

N-[2-(3,4-difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2/c1-4-16(23)22-9-7-12(8-10-22)17(24)21-18(2,3)13-5-6-14(19)15(20)11-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDVGKVPCPMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acryloyl-N-(2-(3,4-difluorophenyl)propan-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.